molecular formula C7H11NO2 B1527024 3-Amino-1-(furan-2-yl)propan-1-ol CAS No. 1082554-74-2

3-Amino-1-(furan-2-yl)propan-1-ol

Cat. No. B1527024
M. Wt: 141.17 g/mol
InChI Key: FTQWHMJXTUBPPJ-UHFFFAOYSA-N
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Description

“3-Amino-1-(furan-2-yl)propan-1-ol” is a compound that contains a furan ring, which is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The compound also contains an amino group and a hydroxyl group attached to a three-carbon chain . It’s important to note that furan derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-(furan-2-yl)propan-1-ol” often involves the acylation of an amine with a carbonyl compound, followed by further reactions . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, which was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in alkaline medium to produce a furan-2-yl thiazolo pyridine .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(furan-2-yl)propan-1-ol” includes a furan ring, an amino group, and a hydroxyl group . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The amino group (-NH2) and the hydroxyl group (-OH) are attached to a three-carbon chain .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(furan-2-yl)propan-1-ol” and similar compounds often involve oxidation and cyclization reactions . For instance, the carbothioamide derived from N-(pyridin-2-yl)furan-2-carboxamide was oxidized with potassium ferricyanide in alkaline medium to produce a furan-2-yl thiazolo pyridine .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Furan derivatives, including 3-Amino-1-(furan-2-yl)propan-1-ol, have been studied for their antibacterial activity. They are considered essential in the search for new drugs due to the therapeutic efficacy of furan-related medicines .
  • Methods of Application: The furan nucleus is included in the synthetic technique. The structural reactions of furan derivatives offer a wide range of prospects in organic chemistry and medicinal chemistry .
  • Results: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas .

Synthesis of Pyranone

  • Scientific Field: Organic Chemistry
  • Application Summary: (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

Inhibition of Monophenolase

  • Scientific Field: Biochemistry
  • Application Summary: Certain compounds, including those related to 3-Amino-1-(furan-2-yl)propan-1-ol, have been studied for their effects on monophenolase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Low doses of the studied compound showed a dose-dependent inhibition of monophenolase, whereas high doses significantly increased the enzyme activity .

Cytotoxic Effects

  • Scientific Field: Pharmacology
  • Application Summary: Chalcones related to 3-Amino-1-(furan-2-yl)propan-1-ol have been tested for their cytotoxic effects toward lung carcinoma .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: All tested chalcones gave different cytotoxic effects toward lung carcinoma .

Synthesis of Nitrofurantoin Analogues

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Nitrofurantoin analogues containing furan and pyrazole scaffolds can be synthesized using 3-Amino-1-(furan-2-yl)propan-1-ol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

Protein Digestion

  • Scientific Field: Biochemistry
  • Application Summary: Certain compounds, including those related to 3-Amino-1-(furan-2-yl)propan-1-ol, have been studied for their effects on protein digestion .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

Synthesis of Nitrofurantoin Analogues

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Nitrofurantoin analogues containing furan and pyrazole scaffolds can be synthesized using 3-Amino-1-(furan-2-yl)propan-1-ol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

Protein Digestion

  • Scientific Field: Biochemistry
  • Application Summary: Certain compounds, including those related to 3-Amino-1-(furan-2-yl)propan-1-ol, have been studied for their effects on protein digestion .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not provided in the source .

Future Directions

The future directions for research on “3-Amino-1-(furan-2-yl)propan-1-ol” and similar compounds could involve the development of new synthetic methods and the exploration of their biological activities . For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones has been suggested as a new approach to synthesize 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones .

properties

IUPAC Name

3-amino-1-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWHMJXTUBPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(furan-2-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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